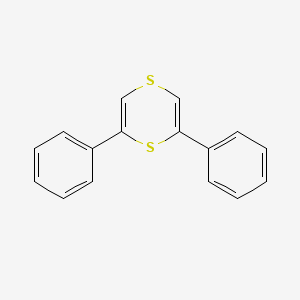
1,4-Dithiin, 2,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiin, 2,6-diphenyl- is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms at positions 1 and 4, and phenyl groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiin, 2,6-diphenyl- can be synthesized through the hydrothiolysis of diphenacyl sulfide at low temperatures, typically around -20°C. The reaction proceeds via the formation of thiophenacyl (2-mercapto-2-phenylvinyl) sulfide, which undergoes ring closure to form the desired 1,4-dithiin .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiin, 2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a dihydro-dithiin structure.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-dithiin derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1,4-Dithiin, 2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1,4-dithiin, 2,6-diphenyl- involves its interaction with molecular targets through its sulfur atoms and phenyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and umpolung reagents.
1,4-Dithianes: Similar to 1,4-dithiins but with different reactivity due to the presence of saturated carbon atoms.
Thianthrenes: Sulfur-rich heterocycles with applications in materials science .
Uniqueness: 1,4-Dithiin, 2,6-diphenyl- is unique due to its specific substitution pattern and the presence of two sulfur atoms in a six-membered ring. This structure imparts distinct chemical properties, such as its reactivity towards oxidation and reduction, making it valuable for various synthetic and industrial applications .
Properties
CAS No. |
92802-27-2 |
|---|---|
Molecular Formula |
C16H12S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
LBKAWGIJKHDIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


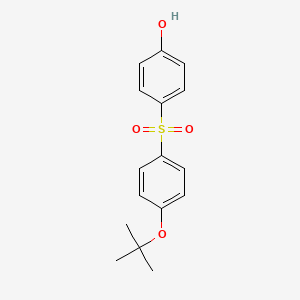
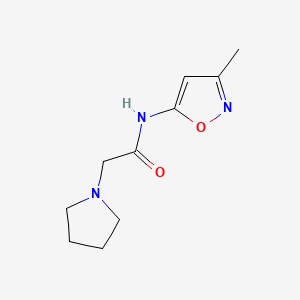
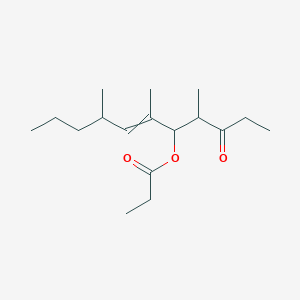
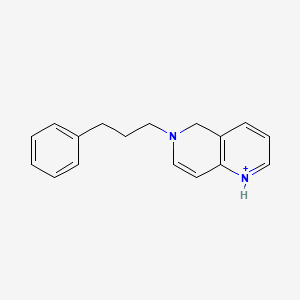
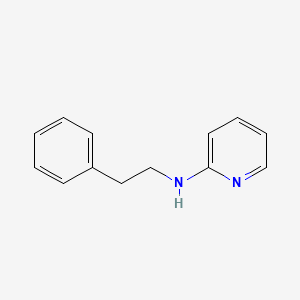
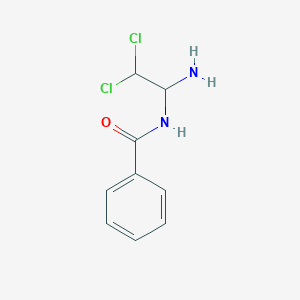
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
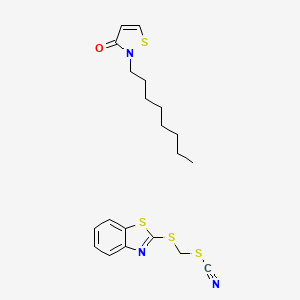
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
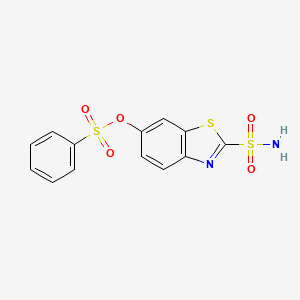
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
